molecular formula C18H12N2O3S B12444277 6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B12444277
M. Wt: 336.4 g/mol
InChI Key: OQYIZWVGLSIGOY-UHFFFAOYSA-N
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Description

6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound with a molecular formula of C18H12N2O4S and a molecular weight of 352.371 g/mol . This compound is characterized by the presence of a pyridine ring, a chromenyl group, and a sulfanyl linkage, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2H-chromen-3-yl ethyl ketone with 6-methyl-2-thiopyridine-3-carbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

6-methyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C18H12N2O3S/c1-11-6-7-13(9-19)17(20-11)24-10-15(21)14-8-12-4-2-3-5-16(12)23-18(14)22/h2-8H,10H2,1H3

InChI Key

OQYIZWVGLSIGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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